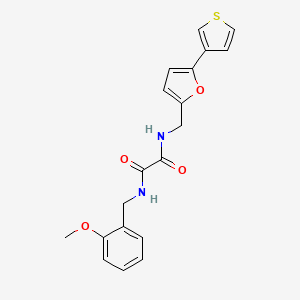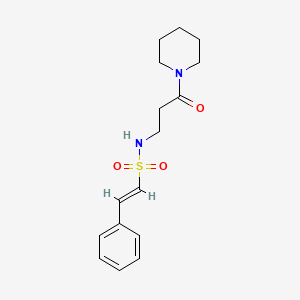
Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. The molecule also contains a dimethoxyphenyl group, which is a common motif in many organic compounds and can influence the compound’s physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction, followed by various functional group interconversions to introduce the ethyl, methyl, and dimethoxyphenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered aromatic ring with two nitrogen atoms. The ethyl, methyl, and dimethoxyphenyl groups would be attached to different positions on this ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. For example, the pyrimidine ring might undergo electrophilic aromatic substitution reactions, while the ethyl and methyl groups might participate in various nucleophilic substitutions or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic pyrimidine ring and the dimethoxyphenyl group could increase its lipophilicity, which might affect its solubility and stability .Scientific Research Applications
Synthesis and Crystal Structure Analysis
Research on this compound includes its synthesis and structural analysis. For instance, the preparation and crystal structure analysis of related dihydropyrimidines have been discussed, highlighting the methodologies for synthesizing reduced pyrimidine derivatives with detailed crystallographic analysis (Begum & Vasundhara, 2009). Additionally, studies have shown the successful synthesis of heterostilbene derivatives through the Biginelli reaction, which is notable for creating complex molecular structures from simpler components (Suwito et al., 2017).
Molecular Structure and Nonlinear Optical Analysis
The compound's crystal growth, structural evaluation, and nonlinear optical analysis are of significant interest. For example, organic crystals derived from similar compounds have been grown using slow evaporation techniques, with their structures determined by X-ray diffraction and further characterized by various spectroscopic methods. This research demonstrates the compound's potential in materials science, especially in nonlinear optical applications (Dhandapani et al., 2017).
Antioxidant and Radioprotective Activities
Another avenue of research explores the biological activities of pyrimidine derivatives. A novel derivative synthesized through the Biginelli cyclocondensation reaction has been screened for in vitro antioxidant activity and in vivo radioprotective properties. This study showcases the compound's potential utility in developing treatments or supplements to mitigate oxidative stress and radiation damage (Mohan et al., 2014).
Pharmaceutical Evaluation and Docking Studies
Pyrimidine derivatives, including structures related to the compound , have been synthesized and evaluated for their pharmaceutical potential, including anticancer, antifungal, and insecticidal activities. These studies often involve docking studies to measure interactions at the molecular level, indicating the compound's relevance in drug development (Shafiq et al., 2020).
Thermodynamic Properties
The thermodynamic properties of pyrimidine derivatives have also been investigated, providing valuable insights into their combustion energies, enthalpies of formation, and other critical thermodynamic parameters. Such studies are essential for understanding the compound's stability and reactivity under various conditions (Klachko et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-5-23-15(19)13-9(2)17-16(20)18-14(13)11-8-10(21-3)6-7-12(11)22-4/h6-8,14H,5H2,1-4H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNAWNQQPWXIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2510421.png)
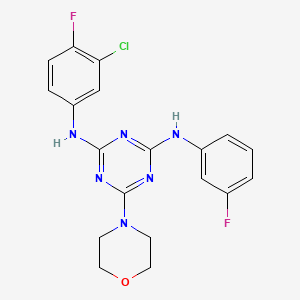
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2510425.png)
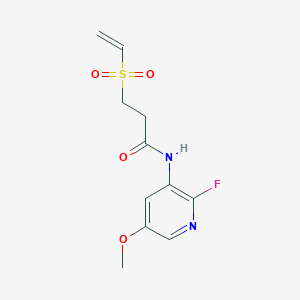
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2510434.png)
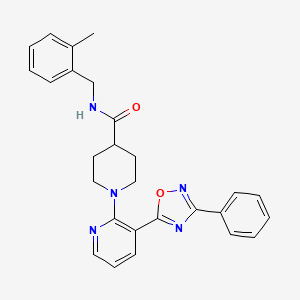
![N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2510437.png)
![Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B2510438.png)
![N-[(1R,2R)-2-Phenylmethoxycyclobutyl]oxirane-2-carboxamide](/img/structure/B2510439.png)
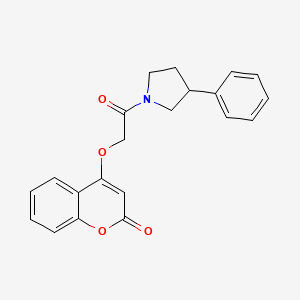
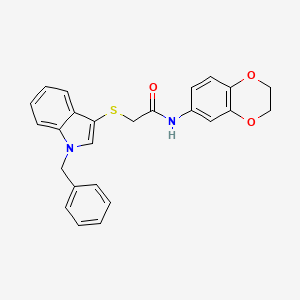
![4-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione](/img/structure/B2510442.png)
